molecular formula C8H6BrNO B1610194 5-Bromo-1,2-dihydro-indol-3-one CAS No. 6402-02-4

5-Bromo-1,2-dihydro-indol-3-one

Cat. No. B1610194
CAS RN: 6402-02-4
M. Wt: 212.04 g/mol
InChI Key: VGYNCASKYPVXGI-UHFFFAOYSA-N
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Description

5-Bromo-1,2-dihydro-indol-3-one is a chemical compound that belongs to the class of indole derivatives . Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . For instance, 5-bromo-1-decylindolin-2-one was synthesized without isolating the intermediate hydrazone by the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate .


Chemical Reactions Analysis

Indoles undergo electrophilic substitution readily due to excessive π-electrons delocalization . Specific reactions involving 5-Bromo-1,2-dihydro-indol-3-one are not mentioned in the search results.

Safety And Hazards

While specific safety and hazards information for 5-Bromo-1,2-dihydro-indol-3-one is not available, it’s generally recommended to avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation when handling similar compounds .

properties

IUPAC Name

5-bromo-1,2-dihydroindol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-5-1-2-7-6(3-5)8(11)4-10-7/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYNCASKYPVXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437040
Record name 5-BROMO-1,2-DIHYDRO-INDOL-3-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,2-dihydro-indol-3-one

CAS RN

6402-02-4
Record name 5-BROMO-1,2-DIHYDRO-INDOL-3-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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